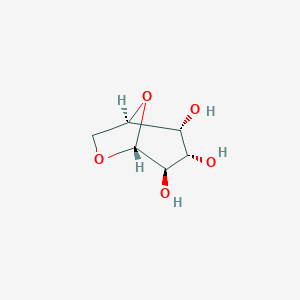

1,6-アンヒドロ-α-D-ガラクトピラノース

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Levoglucosan is a anhydrohexose that is the 1,6-anhydro-derivative of beta-D-glucopyranose. It has a role as a human metabolite, a biomarker and an Arabidopsis thaliana metabolite.

Levoglucosan is a natural product found in Lotus burttii, Lotus tenuis, and other organisms with data available.

Glucosan is a metabolite found in or produced by Saccharomyces cerevisiae.

科学的研究の応用

カラギーナン生産

カラギーナンは、α(1,3)およびβ(1,4)グリコシド結合によって交互に結合されたD-ガラクトースの共通の主鎖を共有する、海生紅藻から単離された硫酸化多糖類である . それらは、硫酸エステル基の数と位置、およびα-結合ガラクトースにおける3,6-アンヒドロ環の存在に基づいて分類される .

食品業界

生体適合性、優れた物理化学的特性、乳化、増粘、ゲル化、安定化能力により、カラギーナンは、特に食品業界において、いくつかの産業用途が見出されてきた .

製薬および化粧品業界

カラギーナンは、その独自の特性により、製薬および化粧品業界でも使用されている .

生物医学分野

カラギーナンを分解するカラギーナーゼ酵素は、生物医学分野、バイオエタノール生産、紅藻ブルームの予防、藻類プロトプラストの取得などに関連する用途がある .

バイオマス燃焼の化学トレーサー

1,6-アンヒドロ-β-D-グルコピラノースは、バイオマス燃焼の化学トレーサーとして使用される .

生物学的に重要な製品の調製

1,6-アンヒドロ-β-D-グルコピラノースは、リファマイシンS、インダノマイシン、トロンボキサンB2、(+)-ビオチン、テトロドトキシン、キノン、マクロライド系抗生物質、修飾糖などの生物学的に重要で構造的に多様な製品の調製に使用される .

レブグルコサン変換

レブグルコサン(1,6-アンヒドロ-β-D-グルコピラノース)は、セルロースの熱分解中に主要生成物として形成される無水糖である。 レブグルコサンは、化学的、触媒的、生化学的プロセスによって、グルコース中間体を経由するか、直接的に、レブグルコセノン、5-ヒドロキシメチルフルフラール、スチレンなどの様々な高付加価値化学物質に変換することができる .

肝保護作用、抗炎症作用、抗癌作用

作用機序

Target of Action

The primary targets of 1,6-Anhydro-alpha-D-galactopyranose are carrageenases . These enzymes are produced by marine bacterial species and are responsible for the degradation of carrageenans, sulfated polysaccharides isolated from marine red algae .

Mode of Action

1,6-Anhydro-alpha-D-galactopyranose interacts with its targets, the carrageenases, through a process of hydrolysis . These enzymes are endohydrolases that hydrolyze the internal β 1,4 linkages in carrageenans and produce a series of homologous even-numbered oligosaccharides .

Biochemical Pathways

The biochemical pathway affected by 1,6-Anhydro-alpha-D-galactopyranose involves the degradation of carrageenans . This process is facilitated by carrageenases, which cleave the glycosidic bond, and sulfatases, which catalyze the removal of sulfate groups . The end product of this pathway is a series of oligosaccharides with various biological and physiological activities .

Pharmacokinetics

It’s known that the compound is usually prepared through an acid-catalyzed intramolecular etherification reaction of galactose . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The result of the action of 1,6-Anhydro-alpha-D-galactopyranose is the production of a series of homologous even-numbered oligosaccharides . These oligosaccharides have various biological and physiological activities, including anti-tumor, anti-inflammation, anti-viral, and anti-coagulation effects .

Action Environment

The action of 1,6-Anhydro-alpha-D-galactopyranose is influenced by environmental factors. For instance, the presence of an acid catalyst is necessary for the preparation of this compound . Additionally, the marine environment, which is the natural source of carrageenans and carrageenases, plays a crucial role in the action of this compound .

生化学分析

Biochemical Properties

1,6-Anhydro-alpha-D-galactopyranose plays a significant role in biochemical reactions, particularly in the degradation of carrageenans . Carrageenans are sulfated polysaccharides that are composed of alternating 3-linked β-D-galactopyranose and 4-linked α-D-galactopyranose units .

Cellular Effects

The effects of 1,6-Anhydro-alpha-D-galactopyranose on cells are primarily observed through its role in the degradation of carrageenans. The degradation products of carrageenans have been reported to have promising pharmacological properties and potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of action of 1,6-Anhydro-alpha-D-galactopyranose is primarily through its role in the degradation of carrageenans. Carrageenases, the enzymes that degrade carrageenans, are endohydrolases that hydrolyze the internal β 1,4 linkages in carrageenans .

Metabolic Pathways

1,6-Anhydro-alpha-D-galactopyranose is involved in the metabolic pathways of carrageenans . Carrageenans can be degraded into lower molecular weight oligosaccharides, which involves the action of carrageenases .

特性

CAS番号 |

644-76-8 |

|---|---|

分子式 |

C6H10O5 |

分子量 |

162.14 g/mol |

IUPAC名 |

(1R,2R,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |

InChI |

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3+,4+,5-,6-/m1/s1 |

InChIキー |

TWNIBLMWSKIRAT-FPRJBGLDSA-N |

SMILES |

C1C2C(C(C(C(O1)O2)O)O)O |

異性体SMILES |

C1[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O |

正規SMILES |

C1C2C(C(C(C(O1)O2)O)O)O |

外観 |

Assay:≥95%A crystalline solid |

melting_point |

183 °C |

物理的記述 |

Solid |

ピクトグラム |

Irritant |

関連するCAS |

26099-49-0 |

溶解性 |

62.3 mg/mL |

同義語 |

6,8-Dioxa-bicyclo[3.2.1]octane-2,3,4-triol; 1,6-Αnhydro-β-D-galactopyranose; D-Galactosan; Levogalactosan; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the reaction of 1,6-anhydro-beta-D-galactopyranose with triflic acid?

A1: The reaction of 1,6-anhydro-beta-D-galactopyranose with triflic acid (trifluoromethanesulfonic acid) leads to interesting rearrangement reactions. [] This strong acid can facilitate the opening of the anhydro bridge and promote further transformations within the molecule. These reactions are valuable for understanding carbohydrate reactivity and potentially synthesizing novel carbohydrate derivatives.

Q2: How does 1,6-anhydro-beta-D-galactopyranose contribute to the synthesis of polysaccharides?

A2: Research has demonstrated that a derivative of 1,6-anhydro-beta-D-galactopyranose can undergo ring-opening polymerization in a controlled manner. [] This process is driven by neighboring group participation and leads to the formation of (1→6)-β-D-galactopyranan. This finding highlights the potential of using modified 1,6-anhydro-beta-D-galactopyranose derivatives as building blocks for synthesizing well-defined polysaccharides with specific linkages.

Q3: How is 1,6-anhydro-beta-D-galactopyranose formed from D-galactose?

A3: 1,6-anhydro-beta-D-galactopyranose can be formed by treating D-galactose with acid. [] This reaction involves intramolecular dehydration, where the hydroxyl group on carbon 6 attacks the anomeric carbon (carbon 1), leading to the formation of the 1,6-anhydro bridge and the release of water. This reaction pathway highlights the potential for acid-catalyzed transformations in carbohydrate chemistry.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。